molecular formula C14H10ClN3O2S B2734609 8-chloro-4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide CAS No. 951930-56-6

8-chloro-4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide

Cat. No.: B2734609
CAS No.: 951930-56-6
M. Wt: 319.76
InChI Key: IHZKTTURJNQTPC-UHFFFAOYSA-N
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Description

8-Chloro-4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide is a quinoline-based small molecule characterized by a carboxamide group at position 3, a hydroxyl group at position 4, and a chlorine substituent at position 8 of the quinoline core. The N-linked 4-methylthiazol-2-yl moiety distinguishes it from other derivatives.

Molecular Formula: C₁₄H₁₁ClN₄O₂S
Molecular Weight: 354.79 g/mol
Key Features:

  • Quinoline core: Provides a planar aromatic system for target binding.
  • 4-Hydroxy group: Introduces hydrogen-bonding capacity.
  • 4-Methylthiazole side chain: Balances lipophilicity and solubility.

Properties

IUPAC Name

8-chloro-N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S/c1-7-6-21-14(17-7)18-13(20)9-5-16-11-8(12(9)19)3-2-4-10(11)15/h2-6H,1H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZKTTURJNQTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Chloro-4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and antimalarial applications. This article reviews the existing literature on its biological activity, including data from various studies, case analyses, and relevant findings.

The compound's structure features a quinoline backbone with a chloro group and a hydroxyl group, which are essential for its biological activity. The thiazole moiety is known to enhance the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit considerable antimicrobial properties. For instance, a study on related compounds showed that they had minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial activity .

Table 1: Antimicrobial Activity of Related Quinoline Derivatives

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
4a0.25Escherichia coli
5a0.30Pseudomonas aeruginosa

Antimalarial Activity

The urgency for new antimalarial agents has led to the exploration of quinoline derivatives. Research indicates that certain modifications in the structure can enhance antiplasmodial activity significantly. For example, compounds similar to 8-chloro-4-hydroxy-N-(4-methylthiazol-2-yl)quinoline have shown promising results against Plasmodium falciparum, with half-maximal effective concentration (EC50) values ranging from 28.6 nM to over 1000 nM depending on the specific structural modifications .

Table 2: Antimalarial Efficacy of Quinoline Derivatives

CompoundEC50 (nM)Strain Tested
928.6Dd2 strain of P. falciparum
5033.6Dd2 strain of P. falciparum
511032.8Dd2 strain of P. falciparum

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for microbial survival. In particular, studies have highlighted its role as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), which are vital for bacterial and parasitic DNA replication and folate metabolism, respectively .

Case Studies

  • Antibacterial Efficacy : A study evaluated various quinoline derivatives against nine pathogenic bacteria using agar well-diffusion assays, revealing significant inhibition zones for several compounds, suggesting broad-spectrum antibacterial activity .
  • Synergistic Effects : Another investigation reported that certain quinoline derivatives displayed synergistic effects when combined with established antibiotics like Ciprofloxacin and Ketoconazole, enhancing their overall efficacy against resistant strains .

Toxicity and Safety Profile

Toxicological assessments indicate that many quinoline derivatives exhibit low hemolytic activity and non-cytotoxicity at concentrations above therapeutic levels, suggesting a favorable safety profile for further development .

Table 3: Toxicity Data for Quinoline Derivatives

CompoundHemolytic Activity (%)IC50 (μM)
7b3.23>60
4a5.15>60

Scientific Research Applications

Antimicrobial Activity

Antitubercular Agents
Recent studies have highlighted the effectiveness of quinoline derivatives, including those similar to 8-chloro-4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide, as antitubercular agents. For instance, research on quinoline-triazole hybrids demonstrated significant inhibitory activity against Mycobacterium tuberculosis, with some derivatives showing potency comparable to established treatments like Isoniazid .

Antimalarial Properties
The compound's structural analogs have been investigated for their antimalarial properties. A study identified quinoline-4-carboxamide derivatives that exhibited potent activity against Plasmodium falciparum, with some compounds achieving low nanomolar potency and favorable pharmacokinetic profiles. These findings suggest that modifications to the quinoline structure can enhance antimalarial efficacy and may lead to new therapeutic options .

Anticancer Potential

Cytotoxic Activity
The cytotoxic effects of quinoline derivatives have been explored in various cancer cell lines. Research on synthetic derivatives of 7-chloro-(4-thioalkylquinoline) revealed significant antiproliferative activity against human cancer cells, indicating the potential for these compounds as anticancer agents . The mechanism of action often involves induction of apoptosis and disruption of DNA/RNA synthesis in targeted cancer cells.

Mechanism of Action Insights

Multidrug Resistance Reversal
8-Chloro-4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide and its derivatives have shown promise in reversing multidrug resistance in cancer therapies. The ability to enhance the efficacy of existing chemotherapeutics by overcoming resistance mechanisms is a critical area of research, particularly in the context of treating resistant strains of bacteria and cancer cells .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is vital for optimizing the efficacy of 8-chloro-4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide. Structure–activity relationship (SAR) studies have indicated that modifications to the quinoline core can significantly impact its biological activity, including its selectivity for various targets and overall potency against pathogens .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Antitubercular AgentsEffective against Mycobacterium tuberculosis
Antimalarial ActivityPotent against Plasmodium falciparum
Anticancer PotentialSignificant cytotoxicity in human cancer cells
Multidrug ResistanceReversal of resistance mechanisms

Case Studies

  • Antitubercular Activity : A study synthesized several quinoline derivatives and evaluated their efficacy against multiple strains of tuberculosis, revealing that certain compounds exhibited MIC values significantly lower than traditional treatments .
  • Antimalarial Efficacy : Research reported a novel quinoline derivative with a unique mechanism targeting translation elongation factors in Plasmodium species, demonstrating promising results in preclinical models .
  • Cytotoxicity Against Cancer Cells : A series of synthesized 7-chloro-(4-thioalkylquinoline) derivatives were tested against various cancer cell lines, showing enhanced cytotoxicity compared to standard treatments and highlighting their potential as new anticancer agents .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Differences

The following table highlights key structural variations and their hypothetical impacts:

Compound Name Substituent on Amine Molecular Formula Molecular Weight (g/mol) Hypothesized Properties
8-Chloro-4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide (Target) 4-methylthiazol-2-yl C₁₄H₁₁ClN₄O₂S 354.79 Moderate solubility; balanced lipophilicity for membrane permeability.
8-Chloro-4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide 5-isopropyl-1,3,4-thiadiazol-2-yl C₁₅H₁₃ClN₄O₂S 348.81 Reduced solubility due to bulky isopropyl group; increased metabolic stability.
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide 6-chloro-1,3-benzothiazol-2-yl C₂₄H₁₆Cl₂N₄O₂S 503.44 High lipophilicity (two Cl, benzothiazole); potential for enhanced potency but poor ADME.
Key Observations:
  • Thiazole vs. Thiadiazole vs. Benzothiazole :
    • The 4-methylthiazole in the target compound offers a compact, moderately polar side chain, favoring solubility compared to the 5-isopropyl-thiadiazole in , which introduces steric hindrance .
    • The benzothiazole group in ’s compound increases aromatic surface area, likely enhancing target affinity but reducing aqueous solubility .
  • Chlorine Substitution :
    • Additional chlorines (e.g., in ’s compound) may improve binding to hydrophobic pockets but raise toxicity risks.

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